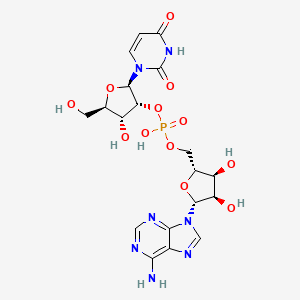
Uridylyl-2'-5'-phospho-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl-2’-5’-Phospho-Adenosine typically involves the coupling of uridine and adenosine monophosphate through a phosphodiester bond. The reaction conditions often require the presence of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester linkage .
Industrial Production Methods
Industrial production of Uridylyl-2’-5’-Phospho-Adenosine may involve large-scale enzymatic synthesis using ribonuclease enzymes to catalyze the formation of the phosphodiester bond. This method ensures high specificity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Uridylyl-2’-5’-Phospho-Adenosine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by ribonucleases, breaking the phosphodiester bond.
Oxidation and Reduction: Although less common, the purine and pyrimidine bases can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of ribonuclease enzymes under mild aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products
Hydrolysis: Produces uridine and adenosine monophosphate.
Oxidation and Reduction: Results in modified nucleotides with altered functional groups.
科学的研究の応用
Uridylyl-2’-5’-Phospho-Adenosine has several applications in scientific research:
Biochemistry: Used as a substrate in studies of ribonuclease activity and RNA processing.
Molecular Biology: Serves as a model compound for studying nucleotide interactions and enzymatic mechanisms.
Medicine: Potential applications in drug development and therapeutic interventions targeting RNA-related processes
作用機序
The mechanism of action of Uridylyl-2’-5’-Phospho-Adenosine involves its interaction with ribonuclease enzymes, which recognize and cleave the phosphodiester bond. This interaction is facilitated by specific binding sites on the enzyme that accommodate the nucleotide structure, leading to the hydrolysis of the compound .
類似化合物との比較
Similar Compounds
Uridylyl-2’-5’-Phospho-Guanosine: Another purine ribonucleoside monophosphate with similar structural features.
Uridylyl-2’-5’-Phospho-Cytidine: A pyrimidine ribonucleoside monophosphate with comparable properties.
Uniqueness
Uridylyl-2’-5’-Phospho-Adenosine is unique due to its specific purine-pyrimidine linkage, which provides distinct biochemical properties and interactions compared to other nucleotides. This uniqueness makes it a valuable tool in studying nucleotide interactions and enzymatic processes .
特性
分子式 |
C19H24N7O12P |
|---|---|
分子量 |
573.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChIキー |
QARCCHXXGAIRFS-KPKSGTNCSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



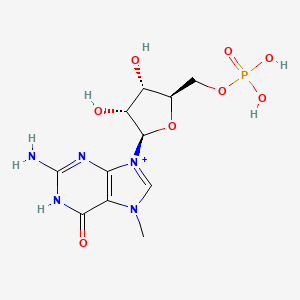

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)
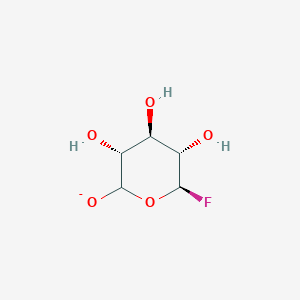
![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)
![5-(azidomethyl)-1-N,3-N-bis[3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]benzene-1,3-dicarboxamide](/img/structure/B10777253.png)
![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)
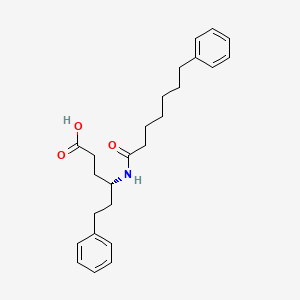
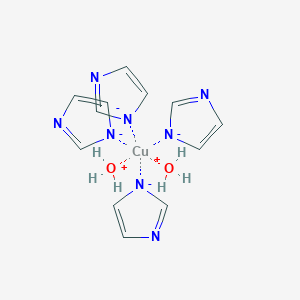

![6-[[5-[5-[[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777283.png)

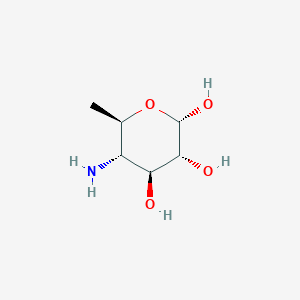
![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)